amine CAS No. 1019598-18-5](/img/structure/B3201598.png)
[(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine
描述
“(2,4-Dimethylphenyl)methylamine” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of “(2,4-Dimethylphenyl)methylamine” is C12H19NO . The molecular weight is 193.29 . The IUPAC name is N-(2,4-dimethylbenzyl)-2-methoxyethanamine .Physical And Chemical Properties Analysis
“(2,4-Dimethylphenyl)methylamine” is a liquid . It should be stored at a temperature of 4°C .科学研究应用
DMMA has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. DMMA is known to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes DMMA a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
作用机制
The exact mechanism of action of DMMA is not fully understood, but it is believed to act as a monoamine releaser. DMMA is thought to increase the release of dopamine, serotonin, and norepinephrine from presynaptic neurons, leading to increased levels of these neurotransmitters in the synaptic cleft. This increased neurotransmitter release is believed to underlie many of the biological effects of DMMA.
Biochemical and Physiological Effects:
DMMA has been shown to have a wide range of biochemical and physiological effects. In animal studies, DMMA has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects similar to those seen with other stimulant drugs. DMMA has also been shown to increase heart rate and blood pressure in humans, although the exact cardiovascular effects of DMMA are not well understood.
实验室实验的优点和局限性
DMMA has several advantages as a research tool, including its ability to selectively release neurotransmitters and its relatively low toxicity compared to other stimulant drugs. However, DMMA also has several limitations, including its short duration of action and its potential for abuse. Researchers must take these limitations into account when designing experiments using DMMA.
未来方向
There are several potential future directions for research on DMMA. One area of interest is the development of new DMMA analogs with improved selectivity and potency. Another area of interest is the use of DMMA as a tool for studying the role of neurotransmitters in various neurological and psychiatric disorders. Finally, DMMA may also have potential applications in the development of new therapeutic agents for the treatment of these disorders.
Conclusion:
DMMA is a valuable tool for scientific research due to its ability to selectively release neurotransmitters and its relatively low toxicity. While there are limitations to its use, DMMA has the potential to advance our understanding of the role of neurotransmitters in various physiological and pathological conditions. Further research is needed to fully explore the potential applications of DMMA in these areas.
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-5-12(11(2)8-10)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYEGSCCNVPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





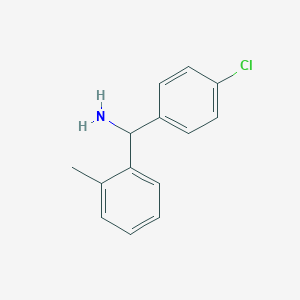


amine](/img/structure/B3201545.png)
amine](/img/structure/B3201550.png)
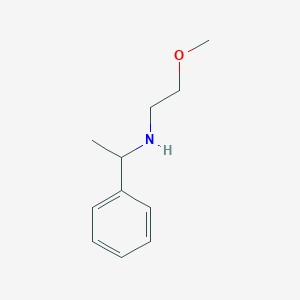
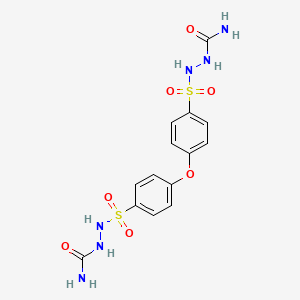
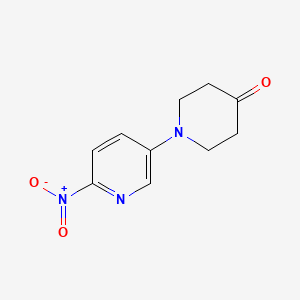


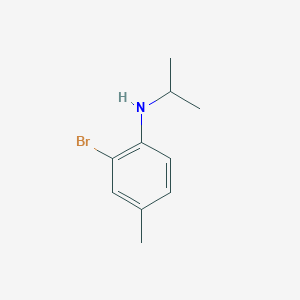
![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)